molecular formula C18H16O4 B12949378 2-Methoxybenzyl 2H-chromene-3-carboxylate

2-Methoxybenzyl 2H-chromene-3-carboxylate

Cat. No.: B12949378
M. Wt: 296.3 g/mol
InChI Key: DKXXCHOQCBYLHQ-UHFFFAOYSA-N
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Description

2-Methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Chemical Reactions Analysis

2-Methoxybenzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxybenzyl 2H-chromene-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(2-methoxyphenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H16O4/c1-20-16-8-4-3-7-14(16)11-22-18(19)15-10-13-6-2-5-9-17(13)21-12-15/h2-10H,11-12H2,1H3

InChI Key

DKXXCHOQCBYLHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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